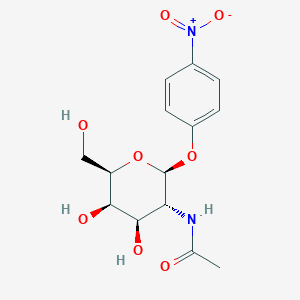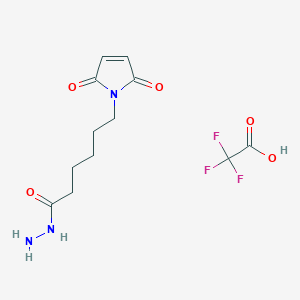
DL-甲羟戊酸内酯
描述
4-hydroxy-4-methyloxan-2-one is a member of the class of 2-pyranones that is tetrahydro-2H-pyran-2-one substituted by a methyl and hydroxy group at position 4. It has a role as a plant metabolite. It is a member of 2-pyranones and a tertiary alcohol.
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one is a natural product found in Phaeosphaeria herpotrichoides, Glycine max, and Phaseolus vulgaris with data available.
科学研究应用
聚合
DL-甲羟戊酸内酯,特别是甲羟戊酸内酯甲基丙烯酸酯,已在高分子科学领域得到应用。已证明它可以进行自由基聚合,并对所得聚合物产品的性质进行了研究。 这包括有关单体和聚合物的热稳定性、紫外稳定性和水解稳定性的信息 .
功能性聚合物
DL-甲羟戊酸内酯的聚合物产品可以通过与亲核试剂反应在几秒钟内改变使其具有亲水性。 这使得聚合物薄膜提供响应性表面形成 .
甲羟戊酸途径的前体
DL-甲羟戊酸内酯是甲羟戊酸的δ-内酯形式,是甲羟戊酸途径中的前体 . 此途径对于生产几类生物分子至关重要,包括固醇(如胆固醇)和异戊二烯类化合物。
线粒体生物学
已发现DL-甲羟戊酸内酯会诱导去极化和肿胀,降低NADPH含量和乌头酸酶(ACO)活性,并增加钙负载的大鼠脑线粒体中丙二醛(MDA)的产生 .
葡萄糖摄取
已证明DL-甲羟戊酸内酯可以逆转辛伐他汀在L6肌管中诱导的葡萄糖摄取减少 . 这表明它可能在葡萄糖代谢的调节中发挥作用。
生化研究
DL-甲羟戊酸内酯由于其在甲羟戊酸途径中的前体作用而被用于生化研究 . 它用于研究异戊烯基焦磷酸的合成,异戊烯基焦磷酸是所有异戊二烯类化合物生物合成的关键中间体。
作用机制
Target of Action
DL-Mevalonolactone, also known as 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one, DL-Mevalonic acid lactone, or Mevalonolactone, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme is the rate-limiting step in the mevalonate pathway, which is crucial for the biosynthesis of sterols and nonsterol isoprenoids .
Mode of Action
DL-Mevalonolactone interacts with its target, HMGCR, by inhibiting its activity . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the mevalonate pathway .
Biochemical Pathways
The primary biochemical pathway affected by DL-Mevalonolactone is the mevalonate pathway . This pathway leads to the synthesis of sterol isoprenoids, with the final product being cholesterol (or ergosterol in yeast), and nonsterol isoprenoids, such as dolichols, the side chain of ubiquinone, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) . The inhibition of HMGCR by DL-Mevalonolactone leads to a decrease in the synthesis of all products downstream in the mevalonate pathway .
Pharmacokinetics
It is known that dl-mevalonolactone is very soluble in water and polar organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
DL-Mevalonolactone induces depolarization and swelling, decreases NADPH content and aconitase (ACO) activity, and increases malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria . It also induces an inflammatory response and oxidative stress, leading to decreased mitochondrial membrane potential (MMP) and mitochondrial swelling .
Action Environment
The action, efficacy, and stability of DL-Mevalonolactone can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of a compound .
生化分析
Biochemical Properties
DL-Mevalonolactone is a key intermediate in the mevalonate pathway, which is responsible for the production of isoprenoids, including cholesterol, steroid hormones, and other essential biomolecules. The compound interacts with several enzymes and proteins, most notably hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonic acid. This interaction is critical as it regulates the rate-limiting step in the mevalonate pathway .
Additionally, DL-Mevalonolactone is known to induce depolarization and swelling in calcium-loaded rat brain mitochondria, decrease NADPH content, and reduce aconitase activity . These interactions highlight its role in cellular redox balance and mitochondrial function.
Cellular Effects
DL-Mevalonolactone influences various cellular processes, including inflammation and oxidative stress responses. It has been shown to decrease mitochondrial membrane potential and induce mitochondrial swelling . These effects are significant as they impact cellular energy metabolism and apoptosis.
Moreover, DL-Mevalonolactone affects gene expression by modulating the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase (HemeOX) . These changes in gene expression can alter cell signaling pathways and overall cellular function.
Molecular Mechanism
At the molecular level, DL-Mevalonolactone exerts its effects through several mechanisms. It binds to and inhibits HMG-CoA reductase, leading to a decrease in the synthesis of mevalonic acid and subsequent isoprenoids . This inhibition is crucial for its role in regulating cholesterol biosynthesis and other downstream metabolic processes.
DL-Mevalonolactone also induces oxidative stress by increasing ROS levels and decreasing mitochondrial membrane potential . These changes can lead to mitochondrial dysfunction and apoptosis, highlighting its potential therapeutic applications in conditions characterized by excessive cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Mevalonolactone have been observed to change over time. The compound is relatively stable under standard conditions but can degrade in the presence of water, converting back to mevalonic acid . Long-term studies have shown that DL-Mevalonolactone can induce sustained changes in mitochondrial function and cellular metabolism, with potential implications for chronic conditions .
Dosage Effects in Animal Models
The effects of DL-Mevalonolactone vary with different dosages in animal models. At lower doses, it has been shown to improve muscle strength and endurance in mice with statin-induced myopathy . At higher doses, DL-Mevalonolactone can induce toxic effects, including mitochondrial swelling and oxidative stress . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
DL-Mevalonolactone is involved in the mevalonate pathway, where it serves as a precursor for the synthesis of isopentenyl pyrophosphate (IPP) and other isoprenoids . The pathway involves several key enzymes, including HMG-CoA reductase and mevalonate kinase, which catalyze the conversion of mevalonic acid to its phosphorylated derivatives . This pathway is critical for the production of cholesterol, steroid hormones, and other essential biomolecules.
Transport and Distribution
Within cells, DL-Mevalonolactone is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and is distributed to different cellular compartments, including mitochondria . The compound’s distribution is influenced by its interactions with binding proteins and its conversion to mevalonic acid in aqueous environments .
Subcellular Localization
DL-Mevalonolactone is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are essential for its role in regulating mitochondrial function and cellular metabolism.
属性
IUPAC Name |
4-hydroxy-4-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964572 | |
| Record name | 4-Hydroxy-4-methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-26-0 | |
| Record name | (±)-Mevalonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonolactone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 674-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-4-methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEVALONOLACTONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14114.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)




